tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate
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Overview
Description
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydrofuran derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more streamlined and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of palladium-catalyzed cross-coupling with aryl halides.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Palladium catalysts and bases like cesium carbonate are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions with aryl halides typically yield N-Boc-protected anilines .
Scientific Research Applications
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful for the selective protection and deprotection of functional groups in organic synthesis . The compound interacts with molecular targets through hydrogen bonding and conformational restriction, which enhances its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog that lacks the tetrahydrofuran ring.
tert-Butyl 4-[(E)-2-(2,4-dichlorophenyl)hydrazono]-3-oxobutanoate: Another tert-butyl carbamate derivative with different functional groups.
Uniqueness
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate is unique due to the presence of the tetrahydrofuran ring, which imparts additional stability and reactivity compared to simpler tert-butyl carbamates. This structural feature allows for more diverse applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H17NO4 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-2-hydroxyoxolan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7?/m0/s1 |
InChI Key |
LHNLDAFOFNSNNF-PKPIPKONSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOC1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1O |
Origin of Product |
United States |
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